2-(Cycloheptylmethyl)thiazole-4-carboxylic acid
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Overview
Description
2-(Cycloheptylmethyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a cycloheptylmethyl group at the 2-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 2-(Cycloheptylmethyl)thiazole-4-carboxylic acid typically involves the reaction of cycloheptylmethyl halides with thiazole derivatives under specific conditions. One common method includes the use of potassium carbonate as a base in a mixture of methanol and water . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Cycloheptylmethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Cycloheptylmethyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 2-(Cycloheptylmethyl)thiazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
2-(Cycloheptylmethyl)thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:
2-(4-Pyridyl)thiazole-4-carboxylic acid: Used as a pharmaceutical intermediate.
2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: Known for its antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-(cycloheptylmethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO2S/c14-12(15)10-8-16-11(13-10)7-9-5-3-1-2-4-6-9/h8-9H,1-7H2,(H,14,15) |
InChI Key |
DRNNLINNJLGHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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